

Spectroscopic Profile of 6-Methoxy-2-naphthaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-2-naphthaldehyde

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Introduction

6-Methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various chemical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Methoxy-2-naphthaldehyde**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

- Chemical Formula: C₁₂H₁₀O₂
- Molecular Weight: 186.21 g/mol
- CAS Number: 3453-33-6[1]
- Synonyms: 6-Methoxy-2-naphthalenecarboxaldehyde, 2-formyl-6-methoxynaphthalene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The aldehydic proton is characteristically found at a high chemical shift (downfield) around 9-10 ppm.[2][3][4]

Table 1: ^1H NMR Spectroscopic Data for **6-Methoxy-2-naphthaldehyde**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--------------------------------------|
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.3 | Multiplet | 3H | Aromatic protons |
| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH ₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency used.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of 190-215 ppm.[2]

Table 2: ^{13}C NMR Spectroscopic Data for **6-Methoxy-2-naphthaldehyde**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------------|
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic C-O |
| ~137 | Aromatic Quaternary C |
| ~132 | Aromatic CH |
| ~130 | Aromatic Quaternary C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~106 | Aromatic CH |
| ~55 | Methoxy Carbon (-OCH ₃) |

Note: Data compiled from various sources. Exact values may differ based on experimental conditions.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For aldehydes, key absorptions include a strong C=O stretch and characteristic C-H stretches for the aldehyde group.[\[2\]](#)[\[3\]](#)

Table 3: IR Spectroscopic Data for **6-Methoxy-2-naphthaldehyde**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|-----------------------------------|
| ~2820 and ~2720 | Medium | Aldehyde C-H Stretch |
| ~1700 - 1680 | Strong | C=O Stretch (conjugated aldehyde) |
| ~1620 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1250 - 1000 | Strong | C-O Stretch (ether) |

Note: Conjugation of the aldehyde with the naphthalene ring lowers the C=O stretching frequency to around 1705 cm⁻¹.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 4: Mass Spectrometry Data for **6-Methoxy-2-naphthaldehyde**

| m/z | Interpretation |
|-----|---------------------------------------|
| 186 | Molecular Ion (M ⁺) |
| 185 | [M-H] ⁺ |
| 157 | [M-CHO] ⁺ |
| 128 | Fragmentation of the naphthalene ring |

Note: The molecular ion peak at m/z 186 corresponds to the exact mass of C₁₂H₁₀O₂.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **6-Methoxy-2-naphthaldehyde**.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxy-2-naphthaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

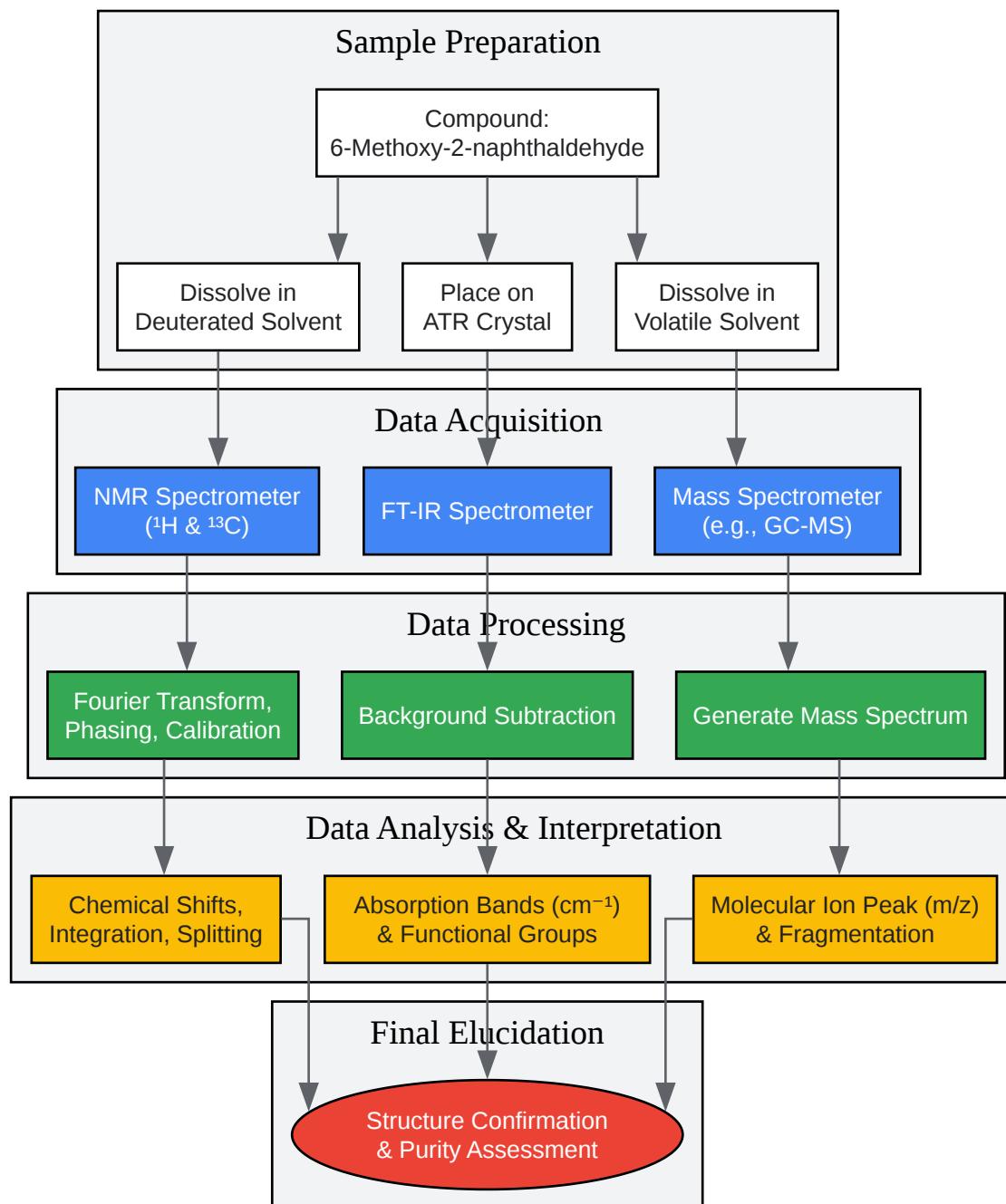
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- **Ionization:** In the mass spectrometer, the sample molecules are ionized. Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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